molecular formula C17H29NO6 B580552 3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester CAS No. 1363382-20-0

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester

Cat. No. B580552
M. Wt: 343.42
InChI Key: GKOKDSCWLNRKGQ-UHFFFAOYSA-N
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Description

“3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester” is a chemical compound with the molecular formula C17H29NO6 . It has a molecular weight of 343.4 g/mol . The IUPAC name for this compound is "diisopropyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,1-dicarboxylate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C17H29NO6/c1-10(2)22-13(19)17(14(20)23-11(3)4)8-12(9-17)18-15(21)24-16(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,21)" . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 343.4 g/mol . It has an XLogP3-AA value of 2.9, which is a measure of its lipophilicity . It has one hydrogen bond donor .

Scientific Research Applications

Novel Synthetic Routes and Building Blocks

The synthesis of complex organic compounds often requires intermediates that offer versatile reactivity. For instance, derivatives similar to 3-tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester have been employed in the synthesis of novel thiabicyclo[3.2.0]heptan-6-one analogues of β-lactam antibiotics, showcasing the utility of cyclobutane derivatives in constructing complex molecular architectures (Martyres et al., 2001). This demonstrates the compound's role in facilitating the synthesis of compounds with potential antibiotic activity.

Advanced Synthesis Techniques

Continuing the exploration of cyclobutane derivatives, Yamashita et al. (2019) described the scale-up synthesis of a cis-cyclobutane-1,3-dicarboxylic acid derivative utilizing continuous photo flow chemistry. This process underscores the potential of using cyclobutane derivatives in the scalable production of biologically active compounds and materials science applications, highlighting the compound's versatility in advanced synthetic methodologies (Yamashita et al., 2019).

Chiral Building Blocks for Drug Synthesis

The synthesis of chiral intermediates is crucial for the development of enantiomerically pure pharmaceuticals. Derivatives of 3-tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester serve as valuable chiral building blocks. For example, the synthesis of enantiopure di(tert-butyl)(2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate from N-alpha-tert-butoxycarbonyl-L-aspartic acid demonstrates the utility of cyclobutane derivatives in constructing chiral centers, which are essential for the development of novel pharmaceutical agents (Chaloin et al., 2008).

Applications in Material Science

Beyond pharmaceutical applications, cyclobutane derivatives find utility in material sciences. The ability to introduce functional groups selectively onto the cyclobutane framework allows for the design of novel materials with specific properties. For example, the synthesis of amino acid-derived poly(methylpropargyl ester)s, where cyclobutane derivatives are polymerized to form materials with unique chiral properties, showcases the broad applicability of these compounds in creating materials with potential optical activity or other specialized functions (Qu et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301, P302, P305, P312, P338, P351, and P352 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

dipropan-2-yl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO6/c1-10(2)22-13(19)17(14(20)23-11(3)4)8-12(9-17)18-15(21)24-16(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOKDSCWLNRKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111041
Record name 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester

CAS RN

1363382-20-0
Record name 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester
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